(S)-2-(4-(((2,4-Diaminoquinazolin-6-yl)amino)methyl)benzamido)pentanedioic acid
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Overview
Description
(S)-2-(4-(((2,4-Diaminoquinazolin-6-yl)amino)methyl)benzamido)pentanedioic acid is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound suggests it may have unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(((2,4-Diaminoquinazolin-6-yl)amino)methyl)benzamido)pentanedioic acid typically involves multiple steps, including the formation of the quinazoline core, the introduction of amino groups, and the coupling with benzamido and pentanedioic acid moieties. Common reagents used in these reactions include amines, carboxylic acids, and coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-(((2,4-Diaminoquinazolin-6-yl)amino)methyl)benzamido)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of nitro groups back to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of amino groups would yield nitro derivatives, while reduction would regenerate the original amino groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinazoline derivatives.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(4-(((2,4-Diaminoquinazolin-6-yl)amino)methyl)benzamido)pentanedioic acid would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent its normal function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminoquinazoline: A simpler derivative with similar biological activities.
Benzamido derivatives:
Pentanedioic acid derivatives: Compounds with similar chemical properties and reactivity.
Uniqueness
(S)-2-(4-(((2,4-Diaminoquinazolin-6-yl)amino)methyl)benzamido)pentanedioic acid is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C21H22N6O5 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[[(2,4-diaminoquinazolin-6-yl)amino]methyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H22N6O5/c22-18-14-9-13(5-6-15(14)26-21(23)27-18)24-10-11-1-3-12(4-2-11)19(30)25-16(20(31)32)7-8-17(28)29/h1-6,9,16,24H,7-8,10H2,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,26,27)/t16-/m0/s1 |
InChI Key |
SSPKJOYJIAOUSU-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CNC2=CC3=C(C=C2)N=C(N=C3N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC3=C(C=C2)N=C(N=C3N)N)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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